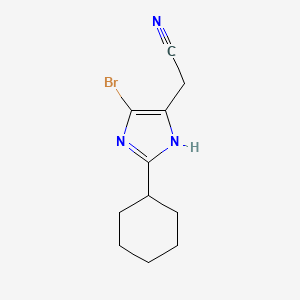
2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted nitrile with a cyclohexylamine derivative, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may require heating and the presence of a base to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The nitrile group can undergo cyclization to form additional heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired transformation, but they often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation reactions may produce imidazole N-oxides .
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. Additionally, the bromo and cyclohexyl substituents can modulate the compound’s binding affinity and selectivity for different targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile: Similar structure but with a chloro substituent instead of bromo.
2-(4-Methyl-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile: Features a methyl group instead of bromo.
2-(4-Phenyl-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile: Contains a phenyl group in place of bromo.
Uniqueness
The presence of the bromo substituent in 2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile imparts unique reactivity and properties compared to its analogs. The bromo group can participate in specific substitution reactions, and its electron-withdrawing nature can influence the compound’s overall electronic characteristics .
Propiedades
Fórmula molecular |
C11H14BrN3 |
|---|---|
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
2-(4-bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C11H14BrN3/c12-10-9(6-7-13)14-11(15-10)8-4-2-1-3-5-8/h8H,1-6H2,(H,14,15) |
Clave InChI |
HCWOPELYXOKPTO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NC(=C(N2)CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


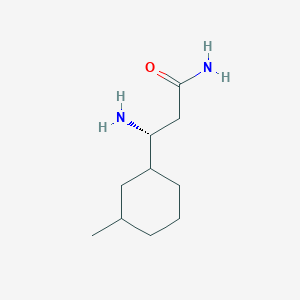

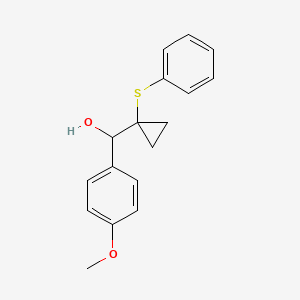

![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
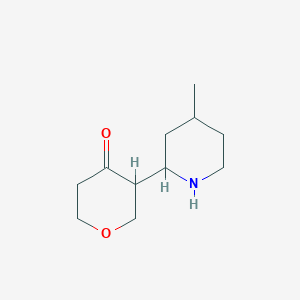
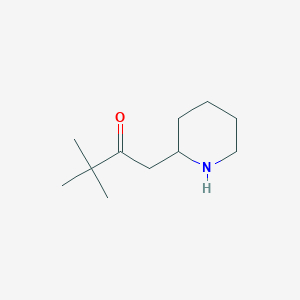
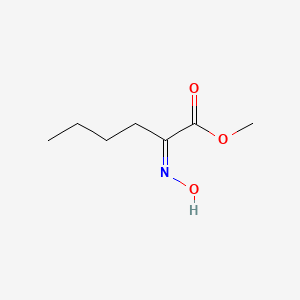
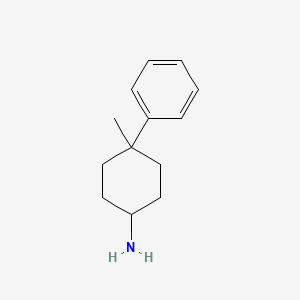
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
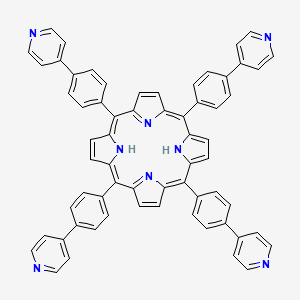

![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)
